molecular formula C33H27Br B12609087 Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- CAS No. 642494-38-0

Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-

Cat. No.: B12609087
CAS No.: 642494-38-0
M. Wt: 503.5 g/mol
InChI Key: VWJOCJAZDSENFO-UHFFFAOYSA-N
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Description

Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 9th position and a 4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl group at the 10th position. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- typically involves a multi-step process. One common method is the Suzuki/Sonogashira cross-coupling reaction. This reaction involves the coupling of a bromoanthracene derivative with a phenylethynyl compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include anthracene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon-upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of the 4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl group enhances its solubility and stability, making it suitable for various applications in organic electronics and photonics .

Properties

CAS No.

642494-38-0

Molecular Formula

C33H27Br

Molecular Weight

503.5 g/mol

IUPAC Name

9-bromo-10-[2-[4-(4-pentylphenyl)phenyl]ethynyl]anthracene

InChI

InChI=1S/C33H27Br/c1-2-3-4-9-24-14-19-26(20-15-24)27-21-16-25(17-22-27)18-23-30-28-10-5-7-12-31(28)33(34)32-13-8-6-11-29(30)32/h5-8,10-17,19-22H,2-4,9H2,1H3

InChI Key

VWJOCJAZDSENFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Br

Origin of Product

United States

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